1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone
Overview
Description
1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone is a chemical compound with the molecular formula C10H9IN2O2. It is a pale-yellow to yellow-brown solid at room temperature and has a molecular weight of 316.1 g/mol . This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone typically involves the iodination of 6-methoxyindazole followed by acetylation. The reaction conditions often include the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position of the indazole ring. The acetylation step involves the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products include derivatives where the iodine atom is replaced by other functional groups.
Oxidation: Products include hydroxylated derivatives.
Reduction: Products include alcohol derivatives.
Scientific Research Applications
1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including potential anticancer and anti-inflammatory agents.
Biological Studies: It serves as a probe to study the biological pathways and mechanisms involving indazole derivatives.
Chemical Synthesis: It is utilized in the development of new synthetic methodologies and the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or modulate receptor activity, leading to its therapeutic effects. The exact pathways and targets can vary based on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromo-6-methoxy-1H-indazol-1-yl)ethanone
- 1-(3-Chloro-6-methoxy-1H-indazol-1-yl)ethanone
- 1-(3-Fluoro-6-methoxy-1H-indazol-1-yl)ethanone
Uniqueness
1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs. The iodine atom can participate in unique interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets .
Biological Activity
1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone is a compound within the indazole family, recognized for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C10H10I N2O2. The compound features an indazole core with an iodine atom at position 3 and a methoxy group at position 6. This unique substitution pattern enhances its reactivity and biological activity compared to related compounds.
Compound Name | Structure Features | Unique Aspects |
---|---|---|
This compound | Indazole core with iodine at position 3 | Enhanced reactivity due to halogen substitution |
3-Iodo-1-methyl-1H-indazol-6-amine | Similar indazole core; different functional groups | Varies in biological activity |
1-(3-Iodo-1H-indazol-1-yl)ethanone | Lacks the methoxy group | May affect reactivity and biological properties |
The mechanism of action of this compound involves interaction with specific molecular targets, including enzymes and receptors. The iodo group enhances binding affinity to these targets, potentially leading to inhibition or activation of various cellular pathways. Studies suggest that the compound may modulate enzyme activity related to cancer progression and inflammation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In a study involving various cancer cell lines, it demonstrated selective cytotoxicity:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung adenocarcinoma) | <10 |
A375 (Melanoma) | 5.7 |
These results highlight its potential as a lead compound in cancer therapy, warranting further investigation into its efficacy and safety in vivo .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies show that it possesses activity against various bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | <10 |
Escherichia coli | Inactive |
Candida albicans | Moderate activity noted |
This suggests that this compound may be a candidate for developing new antimicrobial agents .
Case Studies
Several case studies have focused on the synthesis and biological evaluation of derivatives of indazole compounds, including this compound. One notable study demonstrated its ability to inhibit tumor growth in xenograft models, indicating its potential application in oncology .
Comparative Analysis with Similar Compounds
Comparative studies have been conducted to assess the biological activities of similar indazole derivatives. For instance, while both this compound and 3-Iodoindole share structural similarities, their biological activities differ significantly due to variations in their functional groups.
Summary of Comparative Findings
Compound Name | Anticancer Activity | Antimicrobial Activity |
---|---|---|
This compound | Significant (IC50 <10 µM) | Moderate activity |
3-Iodoindole | Variable | Limited |
2-Acetylindole | Minimal | Moderate |
This analysis underscores the distinctiveness of this compound in both anticancer and antimicrobial contexts .
Properties
IUPAC Name |
1-(3-iodo-6-methoxyindazol-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O2/c1-6(14)13-9-5-7(15-2)3-4-8(9)10(11)12-13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTNGLGIOJTWPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=CC(=C2)OC)C(=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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